N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that features a piperidine ring, a chromene moiety, and a carboxamide group
Mechanism of Action
Target of Action
The primary target of the compound N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the prevention of cancer cell proliferation .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction disrupts the normal progression of the cell cycle, leading to the cessation of cell division .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle pathway . This disruption leads to the arrest of the cell cycle, preventing the replication of cancer cells .
Pharmacokinetics
The compound’s molecular weight of 17825 suggests it may have favorable absorption and distribution characteristics
Result of Action
The molecular effect of this compound’s action is the inhibition of CDK2 . On a cellular level, this leads to the arrest of the cell cycle, preventing the proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The inhibition of CDK2 by this compound leads to cell cycle arrest, which can be beneficial in cancer treatment . Additionally, this compound may interact with other proteins involved in signal transduction pathways, further modulating cellular processes.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of CDK2 by this compound can lead to changes in the expression of genes involved in cell cycle progression and apoptosis . Furthermore, this compound may affect cellular metabolism by altering the activity of metabolic enzymes and pathways, potentially leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of CDK2, preventing its interaction with cyclin and subsequent phosphorylation of target proteins . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound may interact with other enzymes and proteins, further modulating their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cell cycle regulation and apoptosis, highlighting its potential as a therapeutic agent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit CDK2 and induce cell cycle arrest without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. This compound undergoes biotransformation through phase I and phase II metabolic reactions, including hydroxylation, dealkylation, and conjugation with glucuronic acid or sulfate
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, this compound may bind to specific proteins that facilitate its distribution to different cellular compartments and tissues . The localization and accumulation of this compound can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, such as post-translational modifications and targeting signals . For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and modulate gene expression . Additionally, this compound may be directed to other organelles, such as mitochondria, where it can influence cellular metabolism and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common approach includes the following steps:
Formation of the piperidine ring: This can be achieved through the condensation of an amine with an aldehyde or ketone, followed by reduction of the resulting imine.
Introduction of the methylsulfonyl group: This step involves the sulfonylation of the piperidine ring using a sulfonyl chloride reagent.
Coupling with the chromene moiety: The chromene moiety can be introduced through a coupling reaction, such as a Suzuki–Miyaura coupling, which involves the use of a palladium catalyst and boron reagents.
Formation of the carboxamide group: The final step involves the formation of the carboxamide group through the reaction of the chromene derivative with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- **1-(4-fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- **1-(3,4-dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- **1-(4-bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
Uniqueness
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of a piperidine ring, a chromene moiety, and a carboxamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-25(22,23)19-8-6-12(7-9-19)11-18-16(20)14-10-13-4-2-3-5-15(13)24-17(14)21/h2-5,10,12H,6-9,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWQFBFMVPLXMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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